

EOC317 Dosing Schedule for Mouse Models: Application Notes and Protocols

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Introduction

EOC317 is a multi-targeted kinase inhibitor with activity against key drivers of tumor angiogenesis and growth, including Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Tie-2. Due to the discontinuation of its clinical development, publicly available preclinical data, including specific dosing schedules for mouse models, is limited. This document provides a generalized protocol for the use of a multi-kinase inhibitor with a similar target profile to **EOC317** in mouse xenograft models. The following protocols and data are synthesized from studies on analogous compounds such as regorafenib, sorafenib, pazopanib, and nintedanib, and should be adapted and optimized for specific experimental needs.

Data Presentation

The following table summarizes representative dosing schedules for multi-kinase inhibitors in mouse models, which can serve as a starting point for designing studies with compounds like **EOC317**.



Compoun d	Mouse Model	Dose Range	Route of Administr ation	Dosing Schedule	Vehicle	Referenc e
Regorafeni b	Colon Cancer Xenograft	3-30 mg/kg	Oral Gavage	Daily	Polypropyl ene glycol, PEG400, Pluronic F68, water	[1]
Sorafenib	Hepatocell ular Carcinoma Xenograft	10-100 mg/kg	Oral Gavage	Daily	30% Captisol in water	[2]
Pazopanib	Pediatric Sarcoma Xenograft	100-108 mg/kg	Oral Gavage	Daily or Twice Daily	0.5% hydroxypro pyl methyl cellulose + 0.1% Polysorbat e 80	[3]
Nintedanib	Colorectal Xenograft	10-100 mg/kg	Oral Gavage	Daily	Not specified	[4]
Regorafeni b	Orthotopic Colon Cancer	30 mg/kg	Oral Gavage	Daily	Polyethyle neglycol (PEG) 400, 1,2- propandiol, pluronic F68	[5]
Sorafenib	Hepatocell ular Carcinoma Xenograft	25 mg/kg	Oral Gavage	5 days/week for 3 weeks	Not specified	[6]



Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a multikinase inhibitor in a subcutaneous mouse xenograft model.

- 1. Cell Culture and Tumor Implantation:
- Culture human cancer cells (e.g., HCT-116 for colon cancer) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Inject 1 x 10⁶ to 1 x 10⁷ cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
- 2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements at least twice weekly.
- Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- 3. Drug Preparation and Administration:
- Vehicle Preparation: A common vehicle for oral administration of poorly soluble kinase inhibitors is a mixture of Cremophor EL and ethanol (1:1), which is then diluted, or a suspension in 0.5% hydroxypropyl methyl cellulose with 0.1% Tween 80.[3][7] Always prepare fresh dilutions daily.
- Drug Formulation: Based on the desired dose (e.g., starting with a dose in the range of 10-30 mg/kg for a compound like EOC317), calculate the required amount of the compound.[1]
 [8] Dissolve the compound in the chosen vehicle. Sonication may be required to aid dissolution.
- Administration: Administer the drug solution or suspension to the mice via oral gavage daily. The volume administered is typically 100-200 μ L. The control group should receive the vehicle alone.
- 4. Efficacy and Toxicity Monitoring:



- Continue to measure tumor volume and body weight at least twice weekly.
- Monitor the animals for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or diarrhea.[1]
- If significant toxicity is observed, consider dose reduction or intermittent dosing schedules.
- 5. Study Endpoint and Tissue Collection:
- The study may be terminated when tumors in the control group reach a predetermined maximum size, or when a specific time point is reached.
- At the end of the study, euthanize the mice and excise the tumors.
- Tumors can be weighed and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or for pharmacodynamic studies.

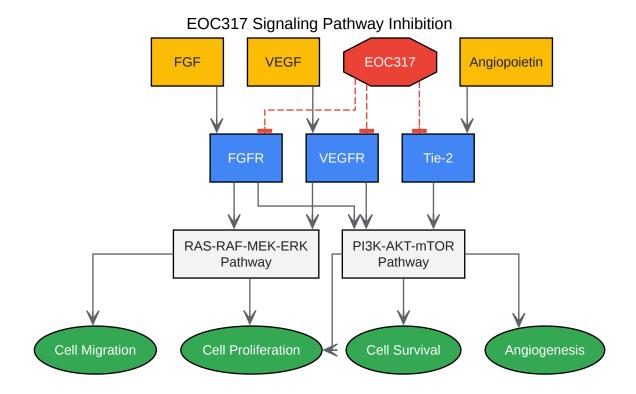
Protocol 2: Pharmacodynamic Study

This protocol outlines a method to assess the in vivo target engagement of the multi-kinase inhibitor.

- 1. Study Design:
- Use tumor-bearing mice as described in Protocol 1.
- Administer a single dose of the multi-kinase inhibitor or vehicle.
- Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 24 hours).
- 2. Sample Collection:
- Collect tumor tissue and plasma samples from each mouse.
- Snap-freeze tumor tissue in liquid nitrogen for protein analysis.
- 3. Analysis:
- Prepare tumor lysates and determine protein concentration.
- Perform Western blotting or ELISA to assess the phosphorylation status of target receptors (e.g., p-VEGFR2, p-FGFR, p-ERK). A reduction in the phosphorylated form of these proteins indicates target engagement.

Mandatory Visualization

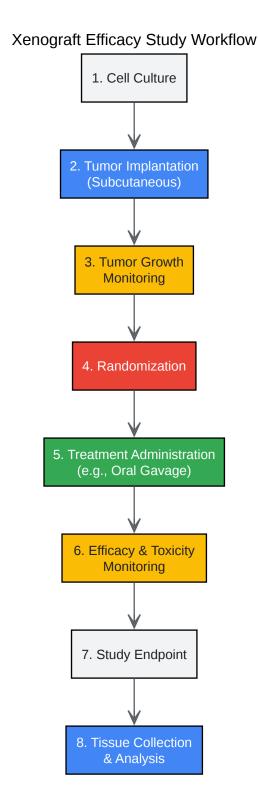




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Caption: **EOC317** inhibits FGFR, VEGFR, and Tie-2 signaling pathways.





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Caption: Workflow for a mouse xenograft efficacy study.



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